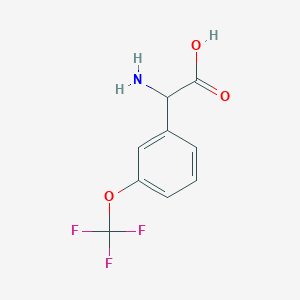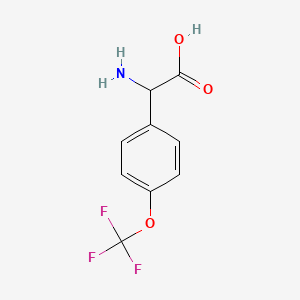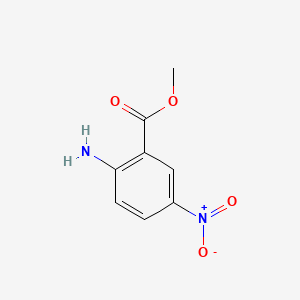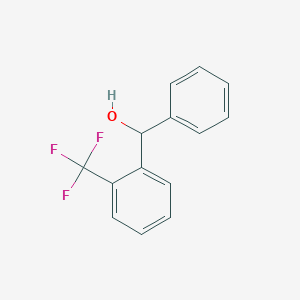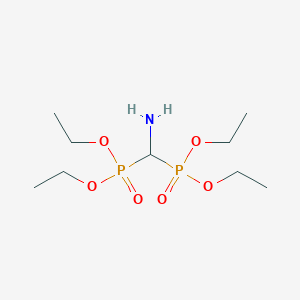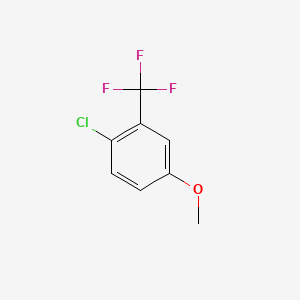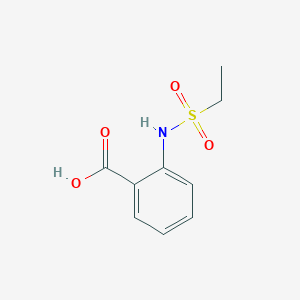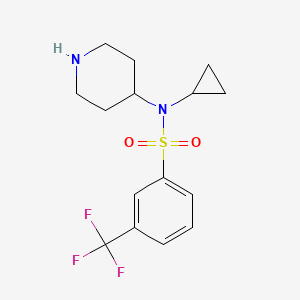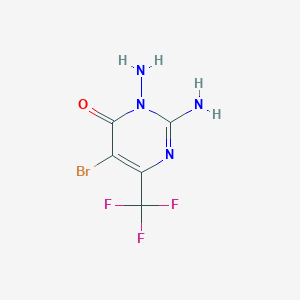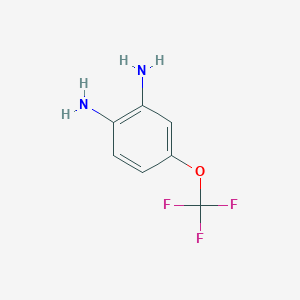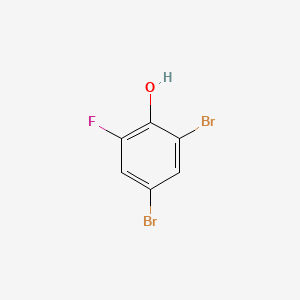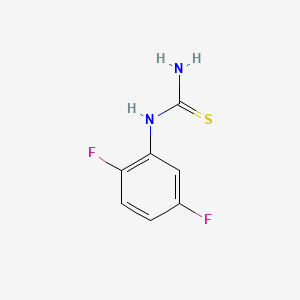
(2,5-Difluorophenyl)thiourea
概要
説明
(2,5-Difluorophenyl)thiourea is an organosulfur compound with the molecular formula C7H6F2N2S and a molecular weight of 188.20 g/mol . It is a derivative of thiourea, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions. This compound is known for its diverse applications in organic synthesis and biological research .
作用機序
Target of Action
1-(2,5-Difluorophenyl)thiourea, also known as 1-(2,5-Difluorophenyl)-2-thiourea, is an organosulfur compound It’s known that thiourea derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It’s known that the thiourea group plays a crucial role in the biological activity of these compounds . The sulfur atom in the thiourea group can form hydrogen bonds with biological targets, which may contribute to its interaction with its targets .
Biochemical Pathways
Given the broad range of biological activities associated with thiourea derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the broad range of biological activities associated with thiourea derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
生化学分析
Biochemical Properties
1-(2,5-Difluorophenyl)thiourea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme FAD-containing monooxygenase (FADMO), which catalyzes the oxidation of thioureas to their respective S-monoxide and S,S-dioxide forms . This oxidation process is crucial for the compound’s biological activity. Additionally, 1-(2,5-Difluorophenyl)thiourea may interact with other biomolecules, influencing their function and stability.
Cellular Effects
1-(2,5-Difluorophenyl)thiourea has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to cause specific target organ toxicity, particularly respiratory tract irritation . Moreover, it may impact gene expression by altering the transcriptional activity of certain genes, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 1-(2,5-Difluorophenyl)thiourea involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, the oxidation of 1-(2,5-Difluorophenyl)thiourea by FADMO results in the formation of reactive intermediates that can modify the activity of other enzymes and proteins . Additionally, the compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,5-Difluorophenyl)thiourea can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(2,5-Difluorophenyl)thiourea is relatively stable under standard laboratory conditions . Prolonged exposure to the compound may lead to its gradual degradation, resulting in reduced efficacy and potential changes in cellular responses.
Dosage Effects in Animal Models
The effects of 1-(2,5-Difluorophenyl)thiourea vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it can cause significant toxic effects, including reduced body weight gain and thyroid gland enlargement . These threshold effects highlight the importance of careful dosage control in experimental studies to avoid potential toxicity and adverse outcomes.
Metabolic Pathways
1-(2,5-Difluorophenyl)thiourea is involved in specific metabolic pathways, primarily through its interaction with enzymes such as FADMO. The metabolism of the compound involves oxidation at the sulfur atom, leading to the formation of S-monoxide and S,S-dioxide intermediates . These metabolic transformations are crucial for the compound’s biological activity and its subsequent effects on cellular function.
Transport and Distribution
The transport and distribution of 1-(2,5-Difluorophenyl)thiourea within cells and tissues are influenced by various factors. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can impact its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 1-(2,5-Difluorophenyl)thiourea plays a critical role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall impact on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
(2,5-Difluorophenyl)thiourea can be synthesized through the reaction of 2,5-difluoroaniline with thiocyanate under acidic conditions. The reaction typically involves the use of hydrochloric acid as a catalyst and is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
化学反応の分析
Types of Reactions
(2,5-Difluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
(2,5-Difluorophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, elastomers, and other industrial materials.
類似化合物との比較
Similar Compounds
- 1-(2,3-Difluorophenyl)thiourea
- 1-(3,5-Dimethylphenyl)thiourea
- 1-(3-Fluorophenyl)thiourea
- 1-(4-Fluorophenyl)thiourea
- 1-(4-Trifluoromethylphenyl)thiourea
Uniqueness
(2,5-Difluorophenyl)thiourea is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This unique substitution pattern can lead to different chemical and biological properties compared to other thiourea derivatives .
特性
IUPAC Name |
(2,5-difluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWSNSWRTOFDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=S)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378946 | |
| Record name | N-(2,5-Difluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207981-44-0 | |
| Record name | N-(2,5-Difluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,5-Difluorophenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



